molecular formula C34H34N6O5S B2675350 N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1102444-78-9

N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No. B2675350
M. Wt: 638.74
InChI Key: QTECREZKBOEWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C34H34N6O5S and its molecular weight is 638.74. The purity is usually 95%.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiulcer Activity

Research on quinazoline derivatives, such as the synthesis and evaluation of antiulcer activity of 2-[5-substituted-1-H-benzo(d) imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-ones, demonstrates significant scientific interest in this compound class. These compounds have been tested for their efficacy in treating various forms of induced ulcers in rat models, showcasing the potential therapeutic applications of quinazoline derivatives in gastroenterological conditions (Patil, Ganguly, & Surana, 2010).

Antitumor and Antimicrobial Activities

Quinazoline derivatives have also been studied for their antitumor and antimicrobial activities. For instance, new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives have exhibited significant anti-monoamine oxidase and antitumor activities, highlighting the potential of such compounds in developing treatments for psychiatric disorders and cancer (Markosyan et al., 2015).

Synthesis Methodologies and Biological Properties

The synthesis of complex quinazoline derivatives and their subsequent biological evaluation, such as the study of their effects on brain monoamine oxidase activity and antitumor efficacy, illustrates the multifaceted scientific interest in these compounds. These studies provide insights into the potential use of quinazoline derivatives in treating neurological disorders and cancer, as well as the innovative synthetic methodologies developed to create these compounds (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).

GABAA/Benzodiazepine Receptor Affinity

Research on imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas reveals interest in compounds with high affinity for the GABAA/benzodiazepine receptor complex. These studies aim to develop new therapeutic agents with potential applications in treating anxiety and epilepsy, showcasing the relevance of quinazoline derivatives in neuropharmacology (Jacobsen et al., 1996).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N6O5S/c1-2-29(32(42)35-22-12-14-27-28(20-22)45-21-44-27)46-34-37-25-11-7-6-10-24(25)31-36-26(33(43)40(31)34)13-15-30(41)39-18-16-38(17-19-39)23-8-4-3-5-9-23/h3-12,14,20,26,29H,2,13,15-19,21H2,1H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECREZKBOEWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)N6CCN(CC6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.